2-Naphthyl dihydrogen phosphate

Description

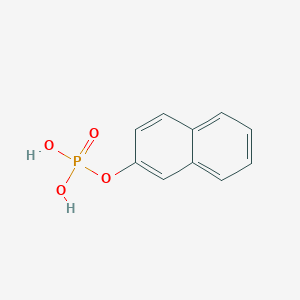

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-yl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTZJAKSNDFPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14463-68-4 (mono-hydrochloride salt), 31681-98-8 (di-hydrochloride salt), 71436-98-1 (calcium salt), 83817-45-2 (calcium salt(1:1)) | |

| Record name | beta-Naphthyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50926983 | |

| Record name | Naphthalen-2-yl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13095-41-5 | |

| Record name | 2-Naphthalenol, 2-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13095-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Naphthyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalen-2-yl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization Pathways for 2 Naphthyl Dihydrogen Phosphate

Synthetic Routes for 2-Naphthyl Dihydrogen Phosphate (B84403) and Related Salts

The primary synthetic approach to 2-Naphthyl dihydrogen phosphate involves the direct reaction of 2-naphthol (B1666908) with a phosphorylating agent. This process, along with the broader catalytic applications of dihydrogen phosphates, forms the foundation of its preparation and use in organic synthesis.

Formal Condensation Strategies Involving 2-Naphthol and Phosphoric Acid

This compound is defined as an aryl phosphate that results from the formal condensation of phosphoric acid with one equivalent of 2-naphthol. ebi.ac.uk A common laboratory-scale synthesis involves the reaction of 2-naphthol with phosphorus oxychloride in the presence of a base like pyridine (B92270). orgsyn.org The reaction proceeds by adding phosphorus oxychloride dropwise to a suspension of 2-naphthol in pyridine, which leads to an increase in temperature and the dissolution of the starting material. orgsyn.org Following the initial reaction, water is added to hydrolyze the intermediate, and the product is then precipitated by adding a strong acid, such as hydrochloric acid. orgsyn.org

This general methodology can be adapted for the synthesis of related chiral phosphoric acids, such as (±)-Binaphthylphosphoric (BNP) acid, which is derived from 1,1'-bi-2-naphthol. orgsyn.org In this case, the crude product is often solvated with pyridine and requires further purification by washing with acid and drying. orgsyn.org

Table 1: Key Reagents and Conditions for the Synthesis of Aryl Phosphates

| Reagent/Condition | Purpose | Reference |

| 2-Naphthol | Starting material (aryl alcohol) | orgsyn.org |

| Phosphorus oxychloride | Phosphorylating agent | orgsyn.org |

| Pyridine | Base and solvent | orgsyn.org |

| Water | Hydrolysis of intermediate | orgsyn.org |

| Hydrochloric acid | Precipitation of the final product | orgsyn.org |

Investigations into Dihydrogen Phosphate Catalysis in Organic Synthesis

Dihydrogen phosphate catalysts, including chiral phosphoric acids, have emerged as powerful tools in asymmetric organic synthesis. These catalysts are particularly effective in reactions involving the dearomatization of naphthols. For instance, a chiral phosphoric acid can catalyze the intermolecular asymmetric dearomatization of α-naphthols that have a nucleophile attached at the C4 position of the naphthol ring. nih.govresearchgate.net This reaction proceeds through a highly selective aminative dearomatization followed by a Michael addition, yielding functionalized cyclic ketones with high enantioselectivity. nih.govresearchgate.net

The catalytic cycle typically involves the activation of a substrate by the chiral phosphoric acid. In the case of the dearomatization of α-naphthols, the reaction with diethyl azodicarboxylate (DEAD) in the presence of a chiral phosphoric acid catalyst leads to the formation of the dearomatized product in good yield and high enantiomeric excess. nih.gov Mechanistic studies suggest that the reaction involves two key steps: a stereochemistry-determining aminative dearomatization and a rate-limiting Michael addition. nih.gov

Furthermore, potassium dihydrogen phosphate (KH₂PO₄) has been demonstrated as an efficient catalyst for the one-pot synthesis of 2,3-Dihydro-2-Phenyl-1H-Naphtho-[1,2-e] orgsyn.orgresearchgate.net oxazine (B8389632) from 2-naphthol, formalin, and aniline. researchgate.net This highlights the utility of simple dihydrogen phosphate salts as effective and environmentally friendly catalysts in multicomponent reactions.

Advanced Derivatization Strategies for Enhanced Analytical and Mechanistic Studies

To improve the detection and quantification of phosphate-containing compounds like this compound in various analytical techniques, derivatization methods are often employed. These strategies modify the molecule to enhance its spectroscopic properties or improve its chromatographic behavior.

Development of Pre-Column Derivatization Techniques

Pre-column derivatization is a widely used technique in high-performance liquid chromatography (HPLC) to enhance the detection of analytes that lack a strong chromophore or fluorophore. nih.govthermofisher.com This involves reacting the analyte with a derivatizing agent before it is introduced into the HPLC column. For compounds with amine groups, reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used to introduce fluorescent tags. thermofisher.comsci-hub.box

While direct pre-column derivatization of this compound is less common, the principles are applicable to its analysis if it were part of a more complex matrix or if its detection limits needed to be significantly lowered. Automated pre-column derivatization systems can improve the reproducibility and throughput of such analyses. sci-hub.boxnih.gov For instance, an "in-needle" derivatization method has been developed for amino acids, where the derivatization reaction occurs within the autosampler needle, minimizing reagent consumption and improving efficiency. nih.gov

A two-step derivatization process involving methoxylamine and propionic acid anhydride (B1165640) has been successfully used for the analysis of sugar phosphates by UHPLC-ESI-MS. nih.gov This approach improves the retention and separation of these polar compounds on reversed-phase columns by making them more hydrophobic. nih.gov A similar strategy could potentially be adapted for the analysis of this compound.

Derivatization for Improved Spectroscopic Detection

The primary goal of derivatization for spectroscopic detection is to attach a moiety to the analyte that has a strong absorbance or fluorescence at a specific wavelength. nih.gov For example, 2-naphthalenethiol (B184263) has been used as a derivatizing agent to improve the UV/Vis detection of sulforaphane, a compound that lacks a strong chromophore. nih.gov

In the context of analyzing naphthols, which are precursors to this compound, in situ derivatization with acetic anhydride followed by gas chromatography-mass spectrometry (GC-MS) analysis has been developed. researchgate.net This method allows for the simultaneous determination of urinary 1-naphthol (B170400) and 2-naphthol. researchgate.net

Table 2: Common Derivatization Reagents and Their Applications

| Derivatizing Agent | Target Functional Group | Analytical Technique | Reference |

| o-Phthalaldehyde (OPA) | Primary amines | HPLC-Fluorescence | thermofisher.comsci-hub.box |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | HPLC-Fluorescence | thermofisher.comsci-hub.box |

| Acetic anhydride | Hydroxyl groups (naphthols) | GC-MS | researchgate.net |

| 7-Fluoro-4-nitrobenzoxadiazole (NBD-F) | Amines | LC/MS/MS | nih.gov |

| Methoxylamine and propionic acid anhydride | Carbonyl and hydroxyl groups | UHPLC-ESI-MS | nih.gov |

Enzymological and Biochemical Research Applications of 2 Naphthyl Dihydrogen Phosphate

2-Naphthyl Dihydrogen Phosphate (B84403) as a Phosphatase Substrate

2-Naphthyl dihydrogen phosphate is a synthetic aryl phosphate ester that serves as a valuable chromogenic substrate in biochemical assays for the detection and characterization of various phosphatases. These enzymes, including alkaline and acid phosphatases, catalyze the hydrolysis of the phosphate group from the 2-naphthyl moiety, liberating 2-naphthol (B1666908). The production of 2-naphthol, which can be detected spectrophotometrically or fluorometrically, allows for the quantitative measurement of phosphatase activity.

Substrate Specificity and Enzymatic Hydrolysis Kinetics

The utility of this compound as a phosphatase substrate is rooted in its specificity for these enzymes and the kinetics of its hydrolysis. While specific kinetic data for this compound is not extensively documented in publicly available literature, significant insights can be drawn from studies of its structural isomer, 1-naphthyl phosphate (α-naphthyl phosphate). The enzymatic behavior of these two compounds is expected to be very similar due to their close structural resemblance.

Phosphatases exhibit a broad specificity for a range of phosphate esters. The hydrolysis of naphthyl phosphates, including the 2-naphthyl isomer, follows Michaelis-Menten kinetics. The rate of the enzymatic reaction is dependent on the substrate concentration, and as the concentration of this compound increases, the initial velocity of the reaction increases until it reaches a maximum velocity (Vmax), at which point the enzyme is saturated with the substrate.

Kinetic studies on the hydrolysis of the related α-naphthyl phosphate by different alkaline phosphatases reveal the influence of enzyme source and pH on the reaction kinetics. For instance, calf intestinal alkaline phosphatase (CIAP) and a bacterial alkaline phosphatase (BAP) have been shown to hydrolyze α-naphthyl phosphate with distinct kinetic parameters. The maximum activity for CIAP with this substrate was observed at pH 11, while for BAP it was at pH 8.5 researchgate.net. Such studies highlight the importance of optimizing assay conditions to achieve maximal enzyme activity and sensitivity.

Elucidation of Michaelis-Menten Kinetic Parameters

The Michaelis-Menten model is fundamental to understanding enzyme kinetics. The two key parameters derived from this model are the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. A lower Km value indicates a higher affinity. Vmax is the maximum rate of the reaction when the enzyme is fully saturated with the substrate.

Michaelis-Menten Kinetic Parameters for 1-Naphthyl Phosphate Hydrolysis by Alkaline Phosphatase

| Enzyme | pH | Km (M) | Vmax (µmol/min/unit) | Source |

|---|---|---|---|---|

| Alkaline Phosphatase (generic) | 9.5 | 3.459 x 10-4 | 1.16 (relative units) | researchgate.net |

| Calf Intestinal Alkaline Phosphatase (CIAP) | 11 | 2.2 x 10-3 | 4 | researchgate.net |

| Bacterial Alkaline Phosphatase (BAP) | 8.5 | 1.4 x 10-2 | 1.25 | researchgate.net |

Utilization in Enzymatic Activity Assays

The enzymatic hydrolysis of this compound provides a straightforward and sensitive method for assaying phosphatase activity. The principle of the assay lies in the detection of the product, 2-naphthol.

Quantitative Detection and Characterization of Phosphatase Activity

Assays utilizing this compound allow for the quantitative determination of phosphatase activity in various biological samples, including serum and tissue extracts. The liberated 2-naphthol can be quantified by several methods. A common approach involves a post-hydrolysis coupling reaction with a diazonium salt, such as Fast Red TR, to produce a colored azo dye. The intensity of the color, which is proportional to the amount of 2-naphthol produced, can be measured spectrophotometrically at a specific wavelength, typically around 405 nm.

Alternatively, the fluorescence of 2-naphthol can be measured, offering a more sensitive detection method. The rate of formation of 2-naphthol, and thus the rate of the color or fluorescence development, is directly proportional to the phosphatase activity in the sample. By constructing a standard curve with known concentrations of 2-naphthol, the enzyme activity can be accurately quantified.

Application in Studies of Enzyme-Catalyzed Reactions

This compound is a valuable tool in fundamental studies of enzyme-catalyzed reactions. Its use allows researchers to investigate various aspects of enzyme behavior, including the effects of inhibitors and activators on phosphatase activity. By measuring the rate of hydrolysis of this compound in the presence and absence of a potential inhibitor, the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated.

Furthermore, this substrate can be employed to study the influence of environmental factors such as pH, temperature, and ionic strength on enzyme activity. By systematically varying these parameters and measuring the corresponding changes in the rate of 2-naphthol production, the optimal conditions for enzyme function can be determined.

Characterization of Serum Alkaline Phosphatase Isoenzymes

Alkaline phosphatase (ALP) in human serum exists as several isoenzymes, primarily originating from the liver, bone, intestine, and placenta. The relative levels of these isoenzymes can be indicative of various pathological conditions. Differentiating between these isoenzymes is therefore of significant diagnostic importance.

While methods such as electrophoresis and heat inactivation are commonly used for isoenzyme analysis, substrates like this compound can also play a role in their characterization. Different ALP isoenzymes may exhibit variations in their substrate specificity and kinetic properties. Although detailed comparative kinetic data for this compound with all major ALP isoenzymes is not widely published, the principle remains that subtle differences in the rates of hydrolysis by different isoenzymes can be exploited for their differentiation. The use of specific inhibitors in conjunction with substrate hydrolysis assays can further aid in the selective measurement of certain isoenzymes.

Despite extensive and targeted research, there is insufficient specific scientific literature available to generate a thorough and accurate article on "this compound" that strictly adheres to the detailed outline provided.

The available research predominantly focuses on the isomeric compound, 1-naphthyl phosphate, or provides general principles of phosphatase enzymology without detailing the specific use and characteristics of this compound in the requested contexts. Specifically, there is a lack of detailed, published research findings and quantitative data for this compound regarding:

Inhibition Kinetics and Mechanisms: No specific kinetic data, such as inhibition constants (Ki), or detailed mechanistic studies on how this compound inhibits phosphatases could be located.

Enzyme Active Site Interactions: There is no available research detailing the specific molecular interactions, such as hydrogen bonding or ionic interactions, between this compound and the amino acid residues within the active sites of enzymes.

Elucidation of Catalytic Mechanisms: While the catalytic mechanisms of phosphatases are well-studied, literature specifically employing this compound as a tool to investigate these mechanisms is not available.

Development of Biological Assays: There are no specific examples in the available literature of biological assays being developed for phosphate anion derivatives that utilize this compound as a key reagent.

Constructing the article based on the provided outline would require extrapolating data from related but distinct compounds, which would be scientifically inaccurate and speculative. Therefore, to maintain a high standard of scientific accuracy and adhere to the strict constraints of the user's request, it is not possible to generate the requested article at this time.

Advanced Analytical Techniques for the Study of 2 Naphthyl Dihydrogen Phosphate

Spectrophotometric and Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in elucidating the structural and dynamic properties of 2-naphthyl dihydrogen phosphate (B84403). These methods probe the interaction of the molecule with electromagnetic radiation, providing insights into its electronic structure, vibrational modes, and behavior in different chemical environments.

UV-Visible Spectroscopy for Hydrolysis Monitoring and Quantitative Analysis

UV-Visible spectroscopy is a powerful tool for monitoring the hydrolysis of 2-naphthyl dihydrogen phosphate and for its quantitative analysis. The principle lies in the measurement of the absorbance of light by the molecule in the ultraviolet and visible regions of the electromagnetic spectrum. This compound itself does not significantly absorb light in the visible range. However, its hydrolysis, often catalyzed by enzymes like phosphatases, yields 2-naphthol (B1666908), a product with distinct spectrophotometric properties. ebi.ac.uk

The enzymatic hydrolysis of this compound can be continuously monitored by observing the increase in absorbance at a specific wavelength corresponding to the formation of 2-naphthol. researchgate.netnih.gov This allows for the determination of enzyme kinetics and the quantification of phosphatase activity.

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of standard solutions of known concentrations. scispace.comresearchgate.netlibretexts.org The concentration of this compound or its hydrolysis product in an unknown sample can then be determined by interpolating its absorbance on this curve. libretexts.orgresearchgate.net The molybdenum blue method is a common colorimetric assay used for the determination of phosphate ions, which are also a product of the hydrolysis of this compound. scispace.comresearchgate.netuns.ac.id This method involves the reaction of phosphate with a molybdate (B1676688) reagent to form a colored complex whose absorbance can be measured. libretexts.orguns.ac.id

| Parameter | Value/Range | Reference |

| Typical Wavelength for Monitoring 2-Naphthol | ~330 nm | |

| Molybdenum Blue Method Wavelength | 740 - 890 nm | scispace.comresearchgate.netresearchgate.net |

Fluorescence Spectroscopy in Biochemical and Detection Assays

Fluorescence spectroscopy offers a highly sensitive method for the detection and quantification of enzymatic activity using this compound as a substrate. nih.gov The principle relies on the enzymatic conversion of the non-fluorescent or weakly fluorescent this compound into the highly fluorescent 2-naphthol. mdpi.com This "turn-on" fluorescence response provides a direct measure of the rate of the enzymatic reaction. researchgate.net

This technique is widely employed in various biochemical assays, including those for detecting phosphatases. interchim.fr The high sensitivity of fluorescence spectroscopy allows for the detection of very low levels of enzyme activity, making it suitable for high-throughput screening and in vivo imaging applications. nih.govnih.gov The development of fluorescent probes based on naphthalene (B1677914) derivatives further expands the utility of this technique for detecting specific analytes with high selectivity. nih.gov

| Application | Principle | Key Feature |

| Enzyme Activity Assays | Enzymatic hydrolysis of this compound to fluorescent 2-naphthol. | High sensitivity, "turn-on" signal. mdpi.comresearchgate.net |

| Biochemical Detection | Use of 2-naphthol's fluorescence to quantify reaction products. | Enables detection of low analyte concentrations. nih.gov |

| In Vivo Imaging | Monitoring enzyme activity within living cells or tissues. | Non-invasive and real-time analysis. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Interaction and Anion Binding Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the molecular structure and interactions of this compound at an atomic level. springernature.commdpi.com By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about the chemical environment of individual atoms within the molecule.

NMR titration experiments are particularly useful for studying the binding of anions, such as the phosphate group of this compound, to receptors or other molecules. researchgate.net By monitoring the changes in the NMR spectrum upon the addition of a binding partner, it is possible to determine binding constants and elucidate the geometry of the resulting complex. nih.gov Paramagnetic NMR techniques, which utilize the influence of paramagnetic centers on NMR signals, can provide long-range structural information and are valuable for studying interactions with macromolecules. nih.gov For instance, NMR has been used to observe intermolecular hydrogen bonds between protein tyrosine side-chains and DNA phosphate groups. nih.gov

| NMR Technique | Application | Information Obtained |

| NMR Titration | Anion binding studies. | Binding constants, complex geometry. researchgate.netresearchgate.net |

| Paramagnetic NMR | Studying interactions with macromolecules. | Long-range structural restraints. nih.gov |

| 1H and 31P NMR | Characterizing molecular structure and dynamics. | Chemical environment of protons and phosphorus atoms. mdpi.comresearchgate.net |

Infrared and Raman Spectroscopic Analysis for Vibrational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of this compound. nih.gov These methods provide a molecular fingerprint based on the characteristic vibrations of chemical bonds within the molecule.

IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Both techniques provide complementary information about the vibrational frequencies of the phosphate group and the naphthyl ring. nih.gov These vibrational signatures are sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.gov By analyzing the IR and Raman spectra, it is possible to gain insights into the structure and bonding of this compound and how it is influenced by its environment. nih.govufop.brnih.gov For example, the stretching and bending modes of the PO4 group can be identified and assigned, providing information about the local symmetry and coordination of the phosphate moiety. researchgate.netresearchgate.netrsc.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| P-O Stretching | 950 - 1150 | IR, Raman |

| O-P-O Bending | 400 - 600 | IR, Raman |

| Naphthyl C-H Stretching | 3000 - 3100 | IR, Raman |

| Naphthyl Ring Vibrations | 1400 - 1650 | IR, Raman |

Chromatographic and Electrophoretic Separation Methods

Chromatographic and electrophoretic techniques are essential for the separation, purification, and quantification of this compound and its related compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Applications for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its hydrolysis product, 2-naphthol. researchgate.net This method utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analytes between the two phases.

Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is commonly used for the separation of these compounds. sielc.comnih.govsielc.com Detection is often achieved using a UV or fluorescence detector, leveraging the chromophoric and fluorophoric nature of the naphthyl group. nih.gov HPLC methods have been developed for the sensitive and rapid analysis of naphthalene and its derivatives in various matrices. nih.gov

Electrophoretic Separation for Enzyme Isoenzyme Profiling

Electrophoretic techniques are powerful tools for separating and identifying isoenzymes, which are different forms of the same enzyme. When coupled with a suitable substrate, electrophoresis allows for the visualization of enzyme activity directly within the gel, a method known as zymography. This compound serves as an effective chromogenic substrate for profiling phosphatase isoenzymes, particularly acid phosphatases (ACPs). nih.govresearchgate.netresearchgate.net

The fundamental principle involves the separation of proteins from a biological sample, such as a tissue homogenate or seminal plasma, on a non-denaturing polyacrylamide or starch gel. nih.govnih.gov Under these conditions, the enzymes retain their catalytic activity. Following electrophoresis, the gel is incubated in a staining solution containing this compound and a diazonium salt, such as Fast Garnet GBC or Fast Red TR, at an acidic pH. nih.govlabcarediagnostics.comthermofisher.com

The phosphatase isoenzymes present in the gel catalyze the hydrolysis of this compound, releasing 2-naphthol and a phosphate group. labcarediagnostics.com The liberated 2-naphthol immediately couples with the diazonium salt to form an intensely colored, insoluble azo dye. labcarediagnostics.comthermofisher.com This results in the formation of distinct colored bands (typically dark red-brown) at the specific locations of the ACP isoenzymes on the gel. nih.gov The pattern of these bands provides a profile of the isoenzymes present in the sample.

Researchers have refined this technique to enhance the quality and resolution of the isoenzyme bands. For instance, modifications to the staining solution, such as filtering the substrate and diazonium salt solution before adding magnesium chloride, can reduce precipitation and improve the clarity of the zymogram. nih.gov The intensity of the bands can also provide semi-quantitative information about the activity of each isoenzyme. This method is widely applied in clinical diagnostics and biochemical research to study the expression and activity of enzymes like acid phosphatase in various tissues and organisms. researchgate.netnih.gov

Table 1: Components and their Roles in Acid Phosphatase Zymography

| Component | Function in the Assay |

| This compound | Substrate for the acid phosphatase enzyme. |

| Acid Phosphatase Isoenzymes | Catalyst for the hydrolysis of the substrate. |

| 2-Naphthol | Product of the enzymatic reaction that couples with the diazonium salt. |

| Fast Garnet GBC / Fast Red TR | Diazo salt that couples with 2-naphthol to form a visible colored precipitate. |

| Acidic Buffer (e.g., Citrate, Acetate) | Maintains the optimal pH for acid phosphatase activity. |

| Polyacrylamide or Starch Gel | Matrix for the electrophoretic separation of isoenzymes. |

Mass Spectrometry for Structural Elucidation and Detection Limit Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural confirmation and sensitive detection of chemical compounds, including this compound. sigmaaldrich.com It provides precise information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of molecular weight and elemental composition, and tandem mass spectrometry (MS/MS) reveals structural details through fragmentation patterns. sigmaaldrich.comnih.gov

Structural Elucidation: The molecular formula of this compound is C₁₀H₉O₄P, with a monoisotopic mass of approximately 224.02 Da. nih.gov In a mass spectrometer, the compound can be ionized using various techniques. Soft ionization methods are preferred to keep the molecule intact and observe the molecular ion.

Table 2: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Ion Description | Predicted m/z |

| MS | [M+H]⁺ (Protonated Molecule) | ~225.03 |

| MS | [M-H]⁻ (Deprotonated Molecule) | ~223.01 |

| MS/MS of [M-H]⁻ | [M-H-H₃PO₄]⁻ (Loss of Phosphoric Acid) | ~125.03 |

Note: These are predicted values based on chemical structure and common fragmentation patterns.

Detection Limit Analysis: The sensitivity of mass spectrometry allows for the detection of this compound and its metabolites at very low concentrations. Techniques like liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) are the gold standard for quantifying phosphate-containing molecules in biological samples. nih.gov While specific detection limit data for this compound is not widely published, comparable analyses of other organophosphate metabolites using gas chromatography-mass spectrometry (GC-MS) have achieved detection limits in the low microgram-per-liter (µg/L) range. For instance, methods for detecting dialkylphosphate metabolites in urine have reported detection limits as low as 0.02 to 0.5 µg/L. nih.gov It is reasonable to expect that a validated LC-MS/MS method for this compound could achieve similar or even lower detection limits, making it suitable for trace-level analysis in complex biological matrices.

Computational and Theoretical Investigations of 2 Naphthyl Dihydrogen Phosphate

Quantum Chemical Calculations and Molecular Modeling Approaches

Quantum chemical calculations and molecular modeling have become indispensable tools for elucidating the fundamental properties of 2-Naphthyl dihydrogen phosphate (B84403) at the atomic level. These methods allow for the detailed investigation of its structure, stability, and chemical behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on molecules similar to 2-Naphthyl dihydrogen phosphate, such as 2,5-dimethylanilinium dihydrogen phosphate, have demonstrated the utility of this approach. nih.gov For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to determine the optimized molecular geometry and predict its reactivity. nih.gov These calculations provide a foundational understanding of the molecule's intrinsic properties.

A crucial first step in any computational study is geometry optimization, which seeks to find the lowest energy arrangement of the atoms in the molecule. For this compound, this process would yield the most stable three-dimensional structure. Following optimization, vibrational analysis is performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to validate the computational model. nih.gov The potential energy distribution (PED) analysis can also be carried out to provide a complete assignment of the observed vibrational modes. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| P-O1 | 1.50 | - | - |

| P-O2 | 1.50 | - | - |

| P-O3(H) | 1.56 | - | - |

| P-O4(H) | 1.56 | - | - |

| C1-O3 | 1.38 | - | - |

| O1-P-O2 | - | 115.0 | - |

| O3-P-O4 | - | 105.0 | - |

| C2-C1-O3-P | - | - | 178.0 |

| C10-C1-C2-C3 | - | - | 0.0 |

Note: This data is illustrative and represents typical values that would be obtained from such a calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgslideshare.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org For this compound, the HOMO would likely be localized on the electron-rich naphthalene (B1677914) ring, while the LUMO would be centered on the phosphate group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. malayajournal.org A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. The analysis of the HOMO-LUMO gap for this compound would explain the charge transfer interactions that can occur within the molecule. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative and intended to represent the type of information generated by FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.orgavogadro.ccscispace.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote regions of positive potential (electron-poor, susceptible to nucleophilic attack). libretexts.orgresearchgate.net

For this compound, the MEP map would show a negative potential around the oxygen atoms of the phosphate group, making them sites for interaction with cations or electrophiles. The hydrogen atoms of the phosphate group and the naphthalene ring would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Non-covalent interactions (NCIs) are crucial for understanding the structure and function of molecules in biological systems. wikipedia.orgresearchgate.netpressbooks.pubnih.gov These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are weaker than covalent bonds but collectively play a significant role in molecular recognition and complex formation. wikipedia.orguwec.edu NCI theory and related computational methods can be used to identify and characterize these weak interactions in this compound. For instance, the hydrogen atoms of the dihydrogen phosphate group can act as hydrogen bond donors, while the oxygen atoms can act as acceptors. The aromatic naphthalene ring can participate in π-π stacking interactions with other aromatic systems, such as amino acid residues in an enzyme's active site.

Simulation of Enzyme-Substrate Interactions and Catalytic Mechanisms

Computational simulations are instrumental in elucidating the dynamic interactions between a substrate like this compound and an enzyme. nih.govscispace.com These simulations can model the process of substrate binding, the conformational changes that occur in both the enzyme and the substrate, and the chemical steps of the catalytic reaction. diva-portal.org

Techniques such as molecular docking can predict the preferred binding orientation of this compound within the active site of a phosphatase enzyme. Subsequently, molecular dynamics (MD) simulations can be employed to study the stability of the enzyme-substrate complex and to explore the conformational landscape of the system over time. nih.gov Quantum mechanics/molecular mechanics (QM/MM) methods can then be used to model the enzymatic reaction itself, providing detailed insights into the transition states and the energy barriers associated with the hydrolysis of the phosphate group. These simulations are vital for understanding the basis of enzyme catalysis and for the rational design of enzyme inhibitors.

Modeling of Active Site Binding and Complex Formation

Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, has been instrumental in exploring the binding of phosphate-containing molecules to the active sites of enzymes like alkaline phosphatase (AP). While direct modeling of this compound is not extensively documented in readily available literature, studies on similar naphthalene-containing inhibitors provide significant insights into the binding modes within the AP active site.

Alkaline phosphatase is a metalloenzyme that catalyzes the hydrolysis of phosphate monoesters. mdpi.com Its active site is a complex environment, and understanding how substrates like this compound bind is crucial for comprehending its catalytic mechanism. Molecular docking studies on naphthalene-thiourea conjugates, which act as inhibitors of alkaline phosphatase, have revealed key interactions. nih.gov These studies indicate that the naphthalene moiety of these compounds plays a crucial role in binding, primarily through hydrophobic interactions with residues in the catalytic site.

For instance, in a study of novel naphthalene-thiourea conjugates, the naphthalene ring was observed to engage with hydrophobic residues such as Leucine (Leu), Isoleucine (Ile), and Phenylalanine (Phe). nih.gov Specifically, interactions with Leu467, Ile480, and Phe476 through alkyl and pi-alkyl interactions were noted. Furthermore, a pi-pi stacking interaction with Tyrosine (Tyr) 490 was also identified, stabilizing the ligand-protein complex. nih.gov Although these studies were on inhibitors, the binding mode of the naphthalene group offers a strong model for how the naphthyl group of this compound would orient itself within the active site.

The following table summarizes the key interactions and binding energies observed in molecular docking studies of a representative naphthalene-based inhibitor with alkaline phosphatase.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Naphthalene-Thiourea Conjugate (5a) | -7.5 | Leu467, Ile480, Phe476, Tyr490 | Hydrophobic (alkyl, pi-alkyl), pi-pi stacking |

| Naphthalene-Thiourea Conjugate (5h) | Not specified | Hydrophobic residues | Hydrophobic |

Data sourced from a study on naphthalene-thiourea conjugates as alkaline phosphatase inhibitors. nih.gov

Molecular dynamics (MD) simulations further complement these static docking models by providing a dynamic view of the enzyme-substrate complex. nih.govresearchgate.net MD studies can reveal the flexibility of the active site and how it accommodates the substrate, as well as the role of individual amino acid residues in maintaining the catalytic conformational ensemble. nih.govresearchgate.net While specific MD simulations for this compound are not detailed, the general principles derived from simulations of other enzyme-ligand systems underscore the importance of active site dynamics in substrate binding and catalysis. nih.gov

Computational Elucidation of Reaction Pathways and Rate-Determining Steps

The hydrolysis of phosphate esters is a fundamental biochemical reaction, and computational methods, particularly hybrid quantum mechanics/molecular mechanics (QM/MM), have been pivotal in elucidating the detailed reaction mechanisms. nih.gov These studies provide insights into the transition states, intermediates, and the energetics of the reaction, helping to identify the rate-determining steps.

For enzymes in the alkaline phosphatase superfamily, QM/MM calculations have been employed to study the hydrolysis of phosphate diesters, which share mechanistic similarities with the hydrolysis of monoesters like this compound. nih.gov These studies suggest that the hydrolysis reaction proceeds through a synchronous transition state. nih.gov The calculations have shown that the enzyme environment, particularly the bimetallic zinc center in alkaline phosphatase, plays a crucial role in stabilizing the transition state. nih.gov

A computational study on the catalytic mechanism of human placental alkaline phosphatase (PLAP) using QM techniques proposed that the nucleophilic attack of a serine residue (Ser92) alkoxide on the phosphorus atom of the substrate is the rate-limiting step in the hydrolysis of alkyl phosphate monoesters. nih.gov This step involves the formation of a covalent phosphoserine intermediate. The subsequent hydrolysis of this intermediate is the second chemical step in the catalytic cycle. nih.gov The study also highlighted the role of a magnesium ion at the M3 metal binding site in structurally stabilizing the active site into a catalytically optimal conformation. nih.gov

The table below presents a simplified overview of the key steps and their energetic characteristics as determined by computational studies of phosphate ester hydrolysis in alkaline phosphatase.

| Reaction Step | Description | Key Computational Finding |

| Step 1: Nucleophilic Attack | The alkoxide of a serine residue in the active site attacks the phosphorus atom of the phosphate ester. | This is suggested to be the rate-determining step with a significant activation energy barrier. nih.gov |

| Step 2: Formation of Phosphoserine Intermediate | A covalent bond is formed between the serine residue and the phosphate group. | The enzyme active site, including the metal ions, stabilizes this intermediate. |

| Step 3: Hydrolysis of Intermediate | A water molecule hydrolyzes the phosphoserine intermediate, releasing the phosphate and regenerating the active enzyme. | The free energy profile for this step is generally lower than the first step. nih.gov |

These computational findings are in good agreement with experimental kinetic studies, providing a robust model for the enzymatic hydrolysis of this compound.

Theoretical Insights into Molecular Recognition and Selectivity

Molecular recognition is the specific binding of one molecule to another, and it is a fundamental principle governing biological processes. Theoretical studies provide a framework for understanding the forces that drive the selective binding of substrates like this compound to their target enzymes.

The recognition of phosphorylated molecules is largely governed by a combination of electrostatic interactions and hydrogen bonding. researchgate.net The negatively charged phosphate group of this compound is a key recognition element, interacting favorably with positively charged residues (such as arginine and lysine) and metal ions within the enzyme's active site. researchgate.net

A study on the interaction of alkaline phosphatase with various substrates revealed that the affinity is significantly influenced by the nature of the organic group attached to the phosphate (the R group in R-O-P). nih.gov This highlights the importance of the naphthyl moiety of this compound in contributing to binding affinity and selectivity, likely through the hydrophobic and stacking interactions discussed in section 5.2.1.

Computational studies on the inhibition of alkaline phosphatase by various compounds have also shed light on selectivity. For example, different inhibitors show varying potencies and modes of inhibition (competitive, non-competitive, or uncompetitive) against different isozymes of alkaline phosphatase, such as tissue non-specific (TNAP) and intestinal (IAP) forms. bohrium.com Molecular docking and MD simulations can help to rationalize these differences by revealing subtle variations in the active site architecture and the resulting ligand-protein interactions. bohrium.com

The following table summarizes the key principles of molecular recognition relevant to this compound.

| Interaction Type | Description | Relevance to this compound |

| Electrostatic Interactions | Attraction between the negatively charged phosphate group and positive charges in the active site (e.g., metal ions, protonated amino acid residues). | Primary driving force for the initial binding of the phosphate group. |

| Hydrogen Bonding | Formation of hydrogen bonds between the phosphate oxygens and donor groups in the active site. | Contributes to the specificity and stability of the enzyme-substrate complex. |

| Hydrophobic Interactions | The nonpolar naphthyl group interacts favorably with hydrophobic pockets in the active site. | Enhances binding affinity and contributes to selectivity. nih.gov |

| Pi-Stacking Interactions | The aromatic naphthyl ring can stack with the aromatic rings of residues like tyrosine and phenylalanine. | Provides additional stabilization to the bound complex. nih.gov |

Future Directions and Emerging Research Avenues Concerning 2 Naphthyl Dihydrogen Phosphate

Development of Next-Generation Biosensing Platforms and Diagnostic Tools

The foundational use of 2-Naphthyl dihydrogen phosphate (B84403) as a chromogenic substrate for detecting phosphatase activity is the basis for its potential in next-generation biosensing and diagnostic tools. ebi.ac.uk Traditional assays rely on the enzymatic release of 2-naphthol (B1666908), which then reacts to form a colored product. Future research aims to integrate this principle into more advanced platforms, offering higher sensitivity, real-time monitoring, and multiplexing capabilities.

Emerging biosensor technologies, including those based on fluorescence and optoacoustics, could provide new avenues for using this compound. nih.govsynbiobeta.com For instance, the enzymatic product, 2-naphthol, is fluorescent. This intrinsic property could be harnessed in the development of "turn-on" fluorescent biosensors. In such a system, the non-fluorescent 2-Naphthyl dihydrogen phosphate would be converted by a target enzyme (e.g., a disease biomarker like prostatic acid phosphatase) into the fluorescent 2-naphthol, generating a direct and measurable signal. This approach could be adapted for high-throughput screening assays and advanced cellular imaging techniques.

Furthermore, the development of nanobody-based sensors, which can be engineered to light up only when bound to their target, represents a significant leap in diagnostic technology. synbiobeta.com While not directly using this compound as the signaling molecule, the principles of enzyme-activated signal generation it embodies are central to the design of activatable probes in these sophisticated systems. The development of such platforms is crucial for creating rapid, cost-effective, and scalable solutions for disease monitoring and treatment. synbiobeta.com

| Biosensing Platform | Principle of Operation | Potential Application with this compound |

| Chromogenic Assays | Enzymatic hydrolysis releases 2-naphthol, which couples with a diazonium salt to produce a visible color change. ebi.ac.uk | Standard quantitative and qualitative detection of phosphatase activity in laboratory settings. |

| Fluorogenic Assays | Enzymatic hydrolysis releases the fluorescent 2-naphthol from the non-fluorescent phosphate precursor, causing a "turn-on" signal. | Real-time enzyme activity monitoring in living cells, high-throughput drug screening, and sensitive diagnostic tests. |

| Nanoparticle-Based Sensors | Integration of the substrate onto nanoparticle surfaces for localized and amplified signal generation upon enzymatic action. | Point-of-care diagnostic devices and targeted imaging in complex biological samples. |

| Fiber-Optic Biosensors | Immobilization of enzyme and substrate on a fiber-optic probe to detect changes in absorbance or fluorescence. | In-situ environmental monitoring or continuous monitoring of biological processes. |

Advanced Mechanistic Studies of Enzymatic Hydrolysis under Varied Conditions

The enzymatic hydrolysis of phosphate esters is a fundamental biological process, yet its precise mechanisms remain a subject of intense investigation due to their complexity. researchgate.netnih.gov this compound serves as an important model substrate for these studies. Advanced research is moving beyond simple rate measurements to explore the detailed molecular events of the hydrolysis reaction under a wide range of conditions.

The balance between hydrolysis and the reverse reaction, esterification, is critically controlled by factors such as water content in the reaction mixture. researchgate.net Studies have shown that an excess of water favors hydrolysis, while water-limited environments can promote esterification. researchgate.net Similarly, the concentration of the enzyme and the reaction time significantly influence the degree of hydrolysis. mdpi.com

Future mechanistic studies will likely employ advanced analytical techniques to probe the reaction in real-time. rsc.org For example, photoionization and photoelectron photoion coincidence spectroscopy can help identify transient reactive intermediates that are crucial for understanding the reaction pathway. rsc.org By studying the hydrolysis of this compound under varied pH, temperature, pressure, and in the presence of different metal ions or inhibitors, researchers can build a comprehensive picture of the enzyme's catalytic cycle. This knowledge is essential for designing more efficient industrial biocatalysts and for understanding the role of phosphatases in disease. nih.govnih.gov

| Experimental Condition | Effect on Enzymatic Hydrolysis | Research Focus |

| Water Content | Higher water content generally increases the degree of hydrolysis. researchgate.netmdpi.com | Optimizing reaction conditions for industrial biocatalysis; understanding enzyme function in non-aqueous environments. |

| Enzyme Concentration | Increased enzyme concentration leads to a higher degree of hydrolysis, up to a saturation point. mdpi.com | Determining optimal enzyme loading for cost-effective bioprocessing. |

| Reaction Time | The degree of hydrolysis typically increases with time, though the rate may slow down. mdpi.com | Modeling reaction kinetics and predicting product yield over time. |

| pH and Temperature | Each enzyme has an optimal pH and temperature range for maximum activity. | Characterizing novel enzymes and understanding their structural stability and catalytic mechanism. |

| Inhibitors/Activators | Presence of specific molecules or ions can decrease or increase the rate of hydrolysis. | Screening for potential drug candidates that target specific phosphatases; identifying cofactors needed for enzyme activity. |

Integration with Multiscale Computational Approaches for Complex Biological Systems

Computational modeling has become an indispensable tool for understanding complex biological reactions. researchgate.net The hydrolysis of phosphate esters like this compound presents significant computational challenges because multiple reaction pathways are often possible and difficult to distinguish experimentally. researchgate.netnih.gov

Future research will increasingly rely on multiscale computational approaches, such as hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. These models allow researchers to simulate the enzymatic reaction with high accuracy. The QM region typically includes the substrate (this compound) and key amino acid residues in the enzyme's active site, where bond-breaking and bond-forming events are treated with quantum chemical methods. The larger protein and solvent environment are modeled using less computationally expensive molecular mechanics force fields.

This integrated approach can provide unprecedented insights into:

Transition State Geometries: Identifying the precise atomic arrangement at the peak of the reaction energy barrier.

Reaction Energy Profiles: Calculating the energy changes along different potential reaction pathways to determine the most likely mechanism. researchgate.net

Role of Active Site Residues: Elucidating how specific amino acids contribute to catalysis through stabilization of the transition state or direct participation in the reaction.

Solvent Effects: Understanding how water molecules participate in the hydrolysis reaction, either as a nucleophile or as part of a proton relay network.

By combining computational predictions with experimental data, scientists can build and refine detailed models of enzyme action, advancing our fundamental understanding of biocatalysis. nih.gov

Exploration of this compound as a Precursor in Advanced Chemical Synthesis

Beyond its role in biochemical assays, this compound and related organophosphates are emerging as versatile precursors in modern organic synthesis. mdpi.com The phosphate group, traditionally viewed in a biological context, can function as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. This application opens up new avenues for the construction of complex organic molecules. mdpi.com

One prominent example is the use of naphthyl phosphates in the Kumada reaction . In a nickel-catalyzed process, a naphthyl phosphate can react with an alkyl Grignard reagent to form a new carbon-carbon bond, a key step in the total synthesis of natural products. mdpi.com Similarly, the phosphate group can be displaced in Negishi coupling reactions. mdpi.com

The exploration of this compound as a synthetic precursor is focused on developing new methodologies for creating substituted naphthalenes. nih.gov These naphthalene (B1677914) derivatives are important structural motifs in pharmaceuticals, agrochemicals, and materials science. The ability to use a phosphate as a leaving group provides a valuable alternative to more traditional methods that often use aryl halides or triflates. Future research in this area will likely focus on expanding the scope of coupling partners, developing more efficient and stereoselective catalyst systems, and applying these methods to the synthesis of high-value, complex target molecules.

| Reaction Type | Role of Naphthyl Phosphate | Synthetic Outcome |

| Kumada Coupling | Acts as an electrophilic partner (leaving group) in a Ni-catalyzed reaction with a Grignard reagent. mdpi.com | Formation of a C(aryl)-C(alkyl/aryl) bond. |

| Negishi Coupling | Serves as the electrophile for coupling with an organozinc reagent. mdpi.com | Formation of a new carbon-carbon bond. |

| Isocyanation | Functions as a leaving group in transition-metal-catalyzed reactions to introduce an isocyanate group. mdpi.com | Synthesis of aryl isocyanates. |

| Asymmetric Allylic Alkylation | The phosphate can be part of an allylic system, acting as a leaving group in stereoselective C-C bond formation. mdpi.com | Enantioselective synthesis of chiral molecules. |

Q & A

Basic Research Questions

Q. What are the critical precautions for handling 2-naphthyl dihydrogen phosphate in laboratory settings?

- Methodological Answer : When handling this compound, use protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Ensure proper ventilation to mitigate inhalation risks. Store in a dry, sealed container away from incompatible substances like strong oxidizing agents. For spills, neutralize with inert absorbents and dispose via certified hazardous waste protocols .

Q. How can researchers accurately quantify this compound in biological or chemical samples?

- Methodological Answer : Fluorometric assays are recommended for sensitive detection. Key steps include:

- Duplicate Measurements : Assay standards and samples in duplicate to minimize variability.

- Background Correction : For samples with endogenous NADH, include background control wells to subtract interference .

- Reagent Preparation : Pre-equilibrate reagents to room temperature and optimize reaction mix volumes (e.g., 50 µL/well) for consistency .

Q. What are the common synthetic routes for this compound, and how can purity be validated?

- Methodological Answer : Synthesis typically involves phosphorylation of 2-naphthol using phosphorus oxychloride (POCl₃) followed by hydrolysis. Purity validation methods include:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess peak homogeneity.

- Spectroscopy : ³¹P NMR to confirm phosphate ester formation (δ ≈ 0–5 ppm for dihydrogen phosphate) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction conditions for this compound synthesis?

- Methodological Answer :

- Factorial Design : Use a central composite design (CCD) to test variables (e.g., molar ratios, temperature, reaction time).

- ANOVA Analysis : Identify significant factors (e.g., POCl₃ concentration) and model interactions. For example, a study on fibrinolytic enzyme production achieved optimization via RSM with a model F-value of 96.26, indicating high significance .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare ³¹P NMR data with computational models (e.g., DFT calculations for shielding tensors) to verify assignments.

- Reference Standards : Use ammonium dihydrogen phosphate (ADHP) as a solid-state ³¹P NMR reference to calibrate chemical shifts, addressing discrepancies from traditional H₃PO₄ references .

Q. How do phosphate additives influence the mechanical properties of materials containing this compound?

- Methodological Answer :

- Hydration Studies : Incorporate calcium/potassium dihydrogen phosphate (e.g., 0.25% w/w) to modulate hydration kinetics in cementitious systems. This promotes the formation of strength-enhancing 5·1·7 phase crystals, as shown in magnesium oxysulfate (MOS) cement studies .

- XRD Analysis : Track phase evolution (e.g., Mg(OH)₂ suppression) to correlate additive concentration with compressive strength improvements .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.